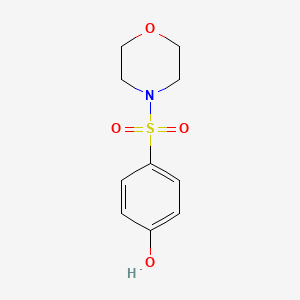

4-(Morpholin-4-ylsulfonyl)phenol

Beschreibung

Chemical Identity and IUPAC Nomenclature

This compound represents a well-characterized aromatic sulfonamide compound with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 grams per mole. The compound is officially registered under Chemical Abstracts Service number 3077-65-4, providing unambiguous identification in chemical databases worldwide. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is this compound, reflecting its structural composition of a phenolic ring substituted at the para position with a morpholine-linked sulfonyl group.

The compound exhibits multiple accepted synonymical designations within chemical literature, including phenol, 4-(4-morpholinylsulfonyl)- and 4-(4-Morpholinylsulfonyl)phenol. Alternative nomenclature systems recognize the compound as morpholine, 4-[(4-hydroxyphenyl)sulfonyl]- and morpholine, 4-[(para-hydroxyphenyl)sulfonyl]-. These varied naming conventions reflect the dual nature of the compound's functional groups, emphasizing either the phenolic core with morpholine sulfonyl substitution or the morpholine nucleus with hydroxyphenyl sulfonyl attachment.

Physical characterization reveals that this compound exists as a solid crystalline material at ambient temperature, displaying a melting point range of 149-151 degrees Celsius. The compound demonstrates a predicted boiling point of 437.7 plus or minus 55.0 degrees Celsius and an estimated density of 1.396 plus or minus 0.06 grams per cubic centimeter. The structural determination indicates a predicted acid dissociation constant value of 8.28, suggesting moderate acidic properties attributable to the phenolic hydroxyl group.

Historical Development of Morpholine Sulfonyl Derivatives

The development of morpholine sulfonyl derivatives emerged as a significant branch of sulfur-containing heterocyclic chemistry during the twentieth century, with compounds like this compound representing advanced structural motifs in this chemical class. Early investigations into morpholine chemistry established the foundational understanding of this six-membered heterocyclic ring system containing both nitrogen and oxygen heteroatoms, which subsequently enabled the development of more complex derivatives incorporating sulfonyl functional groups.

Research into morpholine thiosulfate formation demonstrated the reactive potential of morpholine with sulfur-containing reagents, providing crucial insights into the chemical behavior that would later inform the synthesis of morpholine sulfonyl compounds. The formation of morpholine thiosulfate from morpholine and sulfur represents one of the earliest documented examples of morpholine participation in sulfur chemistry, with investigations revealing that morpholine can react with elemental sulfur under ambient conditions to produce stable thiosulfate derivatives.

The synthetic methodology for preparing morpholine sulfonyl derivatives has evolved considerably, with contemporary approaches utilizing diverse strategies for introducing sulfonyl functionalities. Recent advances in sulfonamide synthesis have demonstrated the effectiveness of sulfur dioxide insertion reactions for constructing sulfonyl-containing compounds, with morpholine serving as an excellent nucleophilic partner in these transformations. The development of electrochemical synthesis methods has further expanded the synthetic toolkit, enabling the preparation of complex sulfonamides from sodium arylsulfinates using graphite electrodes and lithium perchlorate electrolytes.

Modern synthetic approaches have incorporated environmentally conscious methodologies, including the use of deep eutectic solvents as green reaction media for sulfonamide formation. These developments have enhanced the practical accessibility of morpholine sulfonyl derivatives while addressing environmental concerns associated with traditional synthetic methods. The evolution from harsh reaction conditions to mild, scalable processes has significantly improved the synthetic utility of compounds like this compound.

Positional Isomerism in Aromatic Sulfonamide Compounds

Positional isomerism in aromatic sulfonamide compounds represents a fundamental structural phenomenon that significantly influences molecular properties and biological activities. The investigation of chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives has provided valuable insights into how positional variations affect crystallization behavior and molecular packing arrangements. Crystallographic studies of ortho-, para-, and meta-chloro-substituted derivatives revealed that these positional isomers crystallize in different space groups as a direct consequence of varying intermolecular hydrogen bonding interactions.

The structural analysis of positional isomers demonstrates that ortho-substituted derivatives typically adopt orthorhombic symmetry, while para-substituted compounds favor triclinic arrangements, and meta-substituted isomers prefer monoclinic crystal systems. These crystallographic differences arise from distinct patterns of N-H···O and C-H···O hydrogen bonding interactions, with some isomers additionally exhibiting C-H···Cl hydrogen bonding and π-π stacking interactions between aromatic ring systems.

In the context of this compound, positional isomerism considerations extend to the potential for alternative substitution patterns on the phenolic ring. While the para-substituted arrangement represents the most commonly studied configuration, theoretical considerations suggest that ortho- and meta-substituted positional isomers would exhibit markedly different physical and chemical properties. The para-positioning of the morpholine sulfonyl group relative to the phenolic hydroxyl group in this compound likely contributes to the compound's particular crystallization behavior and intermolecular interaction patterns.

Recent investigations into morpholine-substituted sulfonamide derivatives have demonstrated the importance of positional effects on biological activity, with studies showing that morpholine-substituted sulfonamide compounds can exhibit significantly enhanced antiviral activity compared to conventional therapeutic agents. The specific positioning of functional groups within these molecular frameworks directly influences their interaction with biological targets and their overall pharmacological profiles.

Eigenschaften

IUPAC Name |

4-morpholin-4-ylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c12-9-1-3-10(4-2-9)16(13,14)11-5-7-15-8-6-11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIHIMLRHVZNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406552 | |

| Record name | 4-(morpholin-4-ylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-65-4 | |

| Record name | 4-(4-Morpholinylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(morpholin-4-ylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-sulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

4-(Morpholin-4-ylsulfonyl)phenol, also known as a morpholine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its sulfonyl group attached to a phenolic structure, which contributes to its pharmacological properties. Recent studies have explored its potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

The biological activity of this compound is attributed to its interaction with specific biological targets. It has been shown to influence several biochemical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cells.

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cell Signaling Modulation : The compound affects key signaling pathways, influencing gene expression and cellular metabolism.

Anticancer Activity

Recent research indicates that this compound demonstrates promising anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis and cell cycle arrest |

| HepG2 | 6.2 | Inhibition of cell proliferation |

| A549 | 4.8 | Modulation of apoptosis-related proteins |

These findings suggest that the compound could serve as a lead in developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. It has shown effectiveness against a range of bacterial strains.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 25 |

| Escherichia coli | 15.0 | 30 |

| Pseudomonas aeruginosa | 20.0 | 40 |

These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can significantly reduce inflammation in animal models. The compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and chemokines.

Case Studies

- Case Study on Cancer Treatment : A study involving mice with induced tumors showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and reduced angiogenesis.

- Case Study on Infection Models : In a model of bacterial infection, administration of the compound resulted in lower bacterial load and improved survival rates compared to untreated controls.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good oral bioavailability and solubility, making it suitable for therapeutic use. Toxicity studies have shown minimal adverse effects at therapeutic doses, although further studies are necessary to fully establish its safety profile.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(Morpholin-4-ylsulfonyl)phenol serves as a building block for the synthesis of more complex organic molecules. It is utilized in various chemical reactions to create derivatives with enhanced properties.

Biology

Research has indicated that this compound possesses biological activities , including:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity: Notable antiproliferative effects have been documented against several cancer cell lines. For instance, derivatives of this compound have demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

Medicine

In medicinal chemistry, this compound is being investigated for:

- Drug Development: Its interactions with biological targets make it a candidate for developing new therapeutic agents. The sulfonamide moiety enhances its ability to inhibit specific enzymes involved in disease processes.

- Therapeutic Applications: Ongoing studies focus on its potential use in treating inflammatory conditions and various cancers due to its ability to modulate cellular signaling pathways .

Industry

The compound finds applications in the production of:

- Specialty Chemicals: It is used in synthesizing agrochemicals and other industrial products due to its stability and reactivity.

- Material Science: Its unique properties allow it to be incorporated into materials requiring specific chemical functionalities.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates creation of complex molecules |

| Biology | Antimicrobial agent | Effective against multiple bacterial strains |

| Anticancer activity | IC50 values < 1 µM for several cancer cell lines | |

| Medicine | Drug development | Potential therapeutic agent for cancer and inflammation |

| Industry | Production of specialty chemicals | Used in agrochemical synthesis |

Case Studies

Case Study 1: Anticancer Activity

A series of derivatives were synthesized from this compound and tested against various cancer cell lines. One derivative showed significant inhibition of tumor growth in vivo, demonstrating its potential as an anticancer drug candidate .

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial properties of this compound against resistant bacterial strains. Results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Contains an imidazole-phenol core with extended π-conjugation.

- Properties: High third-order nonlinear susceptibility (χ³ = 2.2627 × 10⁻⁶ esu) and negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior . Applications: Optical limiting, photonic devices .

- Contrast with 4-(Morpholin-4-ylsulfonyl)phenol: The imidazole ring provides stronger π-conjugation, enhancing NLO performance, whereas the morpholine sulfonyl group offers better solubility and chemical stability .

4-(Phenylsulfonyl)morpholine

- Structure: Morpholine linked to a phenylsulfonyl group without the phenol substituent.

- Properties: Melting point: Not explicitly reported, but sulfonyl derivatives generally exhibit high thermal stability (e.g., 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride melts at 150–152°C) . Applications: Building block for heterocyclic frameworks in drug discovery .

- Contrast: The absence of the phenol group reduces hydrogen-bonding capability and reactivity toward electrophilic substitution compared to this compound .

5-Substituted Aryl-1,3,4-Oxadiazole Derivatives

- Structure : 4-(Morpholin-4-ylsulfonyl)benzyl sulfide linked to 1,3,4-oxadiazole .

- Properties :

- Contrast: The oxadiazole-thiol moiety introduces additional bioactivity, whereas the parent phenol derivative may prioritize optical or catalytic applications.

Physicochemical Properties Comparison

Electronic and Optical Properties

- This compound: Predicted low HOMO-LUMO gap due to electron-withdrawing sulfonyl and electron-donating morpholine groups, enabling charge-transfer transitions. Potential NLO properties inferred from similar sulfonyl-morpholine systems (e.g., third-order susceptibility ~10⁻⁶ esu range) .

- 4-(4,5-Diphenylimidazol-2-yl)phenol: Experimental HOMO-LUMO gap = 3.2 eV, with strong absorption at 340–406 nm (π→π* transitions) .

Vorbereitungsmethoden

Direct Sulfonylation of Phenol with Morpholine-4-sulfonyl Chloride

This is the most straightforward and commonly reported method:

- Reagents: Morpholine-4-sulfonyl chloride and phenol

- Solvent: Dichloromethane or similar aprotic solvent

- Base: Triethylamine or other tertiary amines to neutralize HCl formed

- Conditions: The reaction is typically carried out at low temperature (0 °C) initially, then allowed to warm to room temperature to complete the reaction

- Workup: After reaction completion, the mixture is washed with saturated sodium chloride solution, dried over sodium sulfate, and purified by column chromatography to isolate the product.

Sulfonamide Formation via Reaction of Sulfonyl Chlorides with Amino-Substituted Phenols

In some synthetic routes, amino-substituted phenols or phenoxyethylamine derivatives are first reacted with sulfonyl chlorides to form sulfonamide intermediates, which upon further treatment yield the target sulfonylated phenols.

- Example: Reaction of morpholine-4-sulfonyl chloride with 2-phenoxyethylamine derivatives in dichloromethane with triethylamine base to give sulfonamide intermediates.

- These intermediates can be further manipulated by oxidation or coupling reactions to yield sulfonylated phenol derivatives.

Advanced Synthetic Routes Involving Coupling and Oxidative Amidation

More complex derivatives related to this compound have been synthesized via multi-step routes involving:

- Sonogashira coupling reactions to introduce alkynyl groups on aromatic rings

- Rhodium acetate-catalyzed oxidative amidation to form sulfonylated amides

- Copper-catalyzed click reactions for further functionalization.

While these methods are more elaborate, they demonstrate the versatility of sulfonylation chemistry involving morpholine sulfonyl groups and phenolic substrates.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Preparation

- The sulfonylation reaction proceeds efficiently under mild conditions with triethylamine as a base to trap HCl byproduct, minimizing side reactions.

- Purification by silica gel chromatography using hexane-ethyl acetate mixtures is effective for isolating pure this compound.

- The sulfonyl chloride precursor (morpholine-4-sulfonyl chloride) is a critical reagent and must be prepared or sourced with high purity to ensure good reaction outcomes.

- Variations in substituents on the phenol ring or morpholine moiety can influence reaction rates and yields, which is important for structure-activity relationship studies in medicinal chemistry.

- More complex synthetic routes involving oxidative amidation and coupling reactions expand the chemical space around this compound but are less commonly used for the parent compound itself.

Q & A

What are the established synthetic routes for preparing 4-(Morpholin-4-ylsulfonyl)phenol and its derivatives?

A multi-step synthesis is typically employed. Starting with aryl/aralkyl organic acids, these are converted to esters via esterification (e.g., using ethanol and sulfuric acid), followed by hydrazide formation through refluxing with hydrazine hydrate. Subsequent cyclization with carbon disulfide yields 1,3,4-oxadiazole-2-thiols. The final step involves coupling with 4-(4-(bromomethyl)phenylsulfonyl)morpholine in the presence of DMF and sodium hydride to introduce the morpholine-sulfonyl-phenol moiety. This method ensures regioselectivity and functional group tolerance .

Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm connectivity, while 2D experiments (COSY, HSQC, HMBC) resolve ambiguities in complex structures.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Single-crystal diffraction provides unambiguous structural confirmation. Discrepancies in spectral data are resolved by cross-referencing multiple techniques and refining crystallographic models (e.g., using SHELXL) .

How can crystallographic data resolve structural ambiguities in derivatives of this compound?

SHELX software (SHELXL/SHELXS) is widely used for structure determination. After collecting single-crystal X-ray data, direct methods in SHELXS generate initial phase models. SHELXL refines atomic positions, thermal parameters, and restraints. Validation metrics include:

- R-factor convergence (target < 0.05 for high-quality data).

- Residual electron density analysis (ideally < 1 eÅ).

- Bond length/angle adherence to expected values (e.g., C–C bonds: 1.50–1.55 Å). For morpholine ring puckering, Cremer-Pople coordinates quantify deviations from planarity .

What protocols are used to assess the antibacterial activity of this compound derivatives?

In vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria involve:

- Broth dilution : Minimum inhibitory concentration (MIC) determination using serial dilutions.

- Agar diffusion : Zone-of-inhibition measurements.

- Positive controls : Ciprofloxacin or ampicillin for baseline comparison.

Activity is correlated with structural features (e.g., electron-withdrawing groups on the oxadiazole ring enhance potency) .

How are structure-activity relationships (SARs) established for derivatives of this compound?

SAR studies involve systematic structural modifications:

- Variation of substituents : Introducing halogens, alkyl groups, or electron-donating/-withdrawing moieties on the aryl/aralkyl component.

- Bioisosteric replacement : Substituting the oxadiazole ring with triazoles or thiadiazoles.

- Pharmacophore mapping : Identifying critical hydrogen-bonding (sulfonyl group) and hydrophobic (morpholine ring) interactions via docking studies. Biological data are analyzed using regression models to quantify substituent effects .

What handling protocols are recommended for this compound to ensure stability?

- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent sulfonyl group hydrolysis.

- Solubility considerations : Use polar aprotic solvents (DMF, DMSO) for reactions; avoid prolonged exposure to moisture.

- Degradation monitoring : Regular HPLC or TLC checks for byproduct formation .

How can researchers resolve contradictions between NMR and crystallographic data for novel derivatives?

- Re-refinement : Adjusting crystallographic models in SHELXL to account for disorder or thermal motion.

- Advanced NMR experiments : NOESY for spatial proximity, N/F NMR for heteronuclear validation.

- Complementary techniques : Pair XRD with IR spectroscopy (sulfonyl S=O stretch at ~1350 cm) or mass spectrometry .

What computational methods are used to study the morpholine ring conformation in this compound?

- Cremer-Pople puckering parameters : Quantify ring non-planarity using Cartesian coordinates from XRD data.

- Molecular dynamics (MD) simulations : Assess ring flexibility under physiological conditions (e.g., solvation effects).

- DFT calculations : Optimize geometry and calculate energy barriers for chair-to-twist transitions .

How do researchers validate the purity of synthesized derivatives before biological testing?

- Chromatography : HPLC with UV detection (λ = 254 nm) and ≥95% peak area purity.

- Elemental analysis : Match experimental vs. theoretical C/H/N/S percentages (±0.4%).

- Melting point consistency : Deviation < 2°C from literature values indicates impurities .

What strategies mitigate synthetic challenges in introducing the sulfonyl-morpholine group?

- Protecting groups : Temporarily block reactive phenol -OH during sulfonation (e.g., using acetyl groups).

- Catalysis : Employ Lewis acids (e.g., AlCl) to enhance sulfonyl chloride reactivity.

- Stepwise coupling : Isolate intermediates (e.g., 4-(4-(bromomethyl)phenylsulfonyl)morpholine) before final thiol-alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.